molecular formula C18H14BrNO4 B4050146 3-bromobenzyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate

3-bromobenzyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate

Cat. No.: B4050146
M. Wt: 388.2 g/mol
InChI Key: YZKABBGLDKTPAM-UHFFFAOYSA-N
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Description

3-Bromobenzyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate is a synthetic organic compound featuring a 2,3-dioxoindole (indole-2,3-dione) core linked to a propanoate ester group substituted with a 3-bromobenzyl moiety.

Properties

IUPAC Name

(3-bromophenyl)methyl 2-(2,3-dioxoindol-1-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO4/c1-11(18(23)24-10-12-5-4-6-13(19)9-12)20-15-8-3-2-7-14(15)16(21)17(20)22/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKABBGLDKTPAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC1=CC(=CC=C1)Br)N2C3=CC=CC=C3C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromobenzyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate typically involves the reaction of 3-bromobenzyl bromide with 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoic acid. The reaction is usually carried out in the presence of a base such as triethylamine or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often refluxed in an appropriate solvent like dichloromethane or toluene to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-bromobenzyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

3-bromobenzyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein-ligand binding.

    Industry: The compound can be utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-bromobenzyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in hydrogen bonding and π-π interactions with target proteins, while the bromobenzyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Ethyl-(E/Z)-2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)-3-phenyl-2-propenoate

  • Molecular Formula: C${21}$H${17}$NO$_4$
  • Molecular Weight : 355.36 g/mol
  • Key Features: Ethyl ester with a conjugated propenoate group and phenyl substituent. Stereoisomerism (E/Z configuration) influences molecular packing and crystallinity. Characterized via single-crystal X-ray diffraction, FT-IR, and NMR .
  • Comparison: The absence of bromine reduces halogen-mediated interactions compared to the target compound.

[(3Z)-1-(2,4-Dichlorophenyl)methyl-2-oxoindol-3-ylidene]amino 2,2-Dimethylpropanoate

  • Molecular Formula : C${20}$H${18}$Cl$2$N$2$O$_3$
  • Molecular Weight : 405.27 g/mol
  • Key Features: Dichlorobenzyl substituent and oxime ester linkage. Potential fungicidal activity inferred from structural similarity to agrochemicals in .
  • Comparison: Chlorine substituents provide distinct electronic effects compared to bromine, with lower polarizability but higher electronegativity. The oxime ester group (vs. propanoate in the target compound) alters hydrolysis kinetics and stability.

Phenethyl 3-(1H-Indol-3-yl)propanoate

  • Molecular Formula: C${19}$H${19}$NO$_2$
  • Molecular Weight : 293.36 g/mol
  • Key Features: Phenethyl ester with a non-oxidized indole ring. Synthesized via solid-supported lipase catalysis, highlighting enzymatic esterification compatibility .
  • Comparison :
    • The lack of the 2,3-dioxo group reduces hydrogen-bonding capacity and redox activity.
    • Phenethyl vs. 3-bromobenzyl substituents modulate solubility and metabolic pathways.

Data Table: Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Functional Groups Reference
3-Bromobenzyl 2-(2,3-dioxoindol-1-yl)propanoate C${18}$H${14}$BrNO$_4$ 388.22 3-Bromobenzyl Indole-2,3-dione, propanoate ester -
Ethyl-(E)-2-(2,3-dioxoindol-1-yl)-3-phenylpropenoate C${21}$H${17}$NO$_4$ 355.36 Ethyl, phenylpropenoate Conjugated acrylate, indole-2,3-dione
[(3Z)-1-(2,4-Dichlorobenzyl)-2-oxoindol-3-ylidene]amino 2,2-dimethylpropanoate C${20}$H${18}$Cl$2$N$2$O$_3$ 405.27 2,4-Dichlorobenzyl, dimethylpropanoate Oxime ester, indole-2-one
Phenethyl 3-(1H-indol-3-yl)propanoate C${19}$H${19}$NO$_2$ 293.36 Phenethyl Indole, propanoate ester

Research Findings and Implications

  • Synthetic Methods: Enzymatic esterification (e.g., lipase-catalyzed reactions) is viable for indole-propanoate derivatives, as demonstrated in . The target compound could similarly benefit from green chemistry approaches .
  • Crystallography : Ethyl analogs in were resolved via X-ray diffraction using SHELX programs, suggesting that the target compound’s structure could be determined using SHELXL or SHELXT .
  • Agrochemical Potential: Dichlorobenzyl and bromobenzyl substituents are common in fungicides (), indicating that halogenated indole derivatives may serve as lead compounds in pesticide development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromobenzyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate
Reactant of Route 2
Reactant of Route 2
3-bromobenzyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate

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